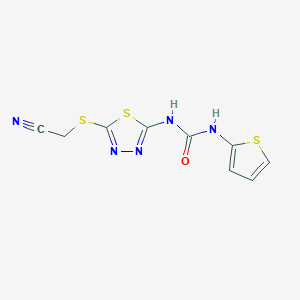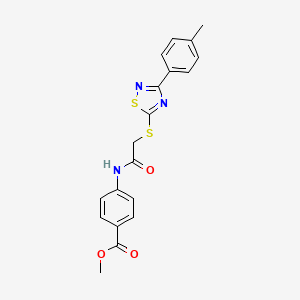
Methyl 4-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest is a part of the 1,2,4-thiadiazole group, a family known for its diverse biological activities and applications in material science. This compound, due to its complex molecular structure, is likely to exhibit unique chemical and physical properties that can be exploited in various scientific domains.
Synthesis Analysis
The synthesis of related 1,3,4-thiadiazole derivatives often involves cyclization reactions, condensation, or substitutions involving thiadiazole precursors. For instance, compounds have been synthesized using substituted thiosemicarbazide/thiohydrazide, cyclized in the presence of manganese(II) nitrate, leading to various thiadiazole derivatives through the loss of water or hydrogen sulfide molecules (Dani et al., 2013).
科学的研究の応用
Molecular Organization in Lipid Bilayers
Spectroscopic studies on compounds related to Methyl 4-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate, specifically within the 1,3,4-thiadiazole group, have shown their ability to integrate and affect the molecular organization of lipid bilayers. These studies highlight the compounds' interaction with lipid polar head regions and hydrocarbon chains, influenced by the alkyl substituent's structure. This interaction is crucial for understanding the compounds' behavior in biological membranes and potential bioactive effects (Kluczyk et al., 2016).
Anticancer and Antimicrobial Activities
Thiadiazole derivatives have shown promising results in antiproliferative and antimicrobial studies, offering potential as cancer therapy agents. The synthesis and evaluation of 4-thiazolidinones containing a benzothiazole moiety, for instance, revealed significant anticancer activity against various cancer cell lines. This suggests that compounds within the thiadiazole class, including Methyl 4-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate, could be explored for their therapeutic potential (Havrylyuk et al., 2010).
Synthesis of Heterocyclic Systems
The chemical versatility of thiadiazole derivatives enables their use in synthesizing various heterocyclic systems, which are pivotal in medicinal chemistry for creating new drugs. Studies involving the synthesis of heterocyclic compounds from precursors similar to Methyl 4-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate demonstrate the compound's potential as a building block for developing new therapeutic agents (Selič & Stanovnik, 1997).
Molecular Aggregation and Spectroscopy
The aggregation behavior of thiadiazole derivatives, influenced by solvent and molecular structure, has been studied using spectroscopic techniques. These studies provide insights into the compounds' physicochemical properties and their interactions with biological systems, important for drug design and delivery (Matwijczuk et al., 2016).
Binding Studies with Biological Targets
Investigations into the binding interactions between thiadiazole derivatives and biological targets, such as human serum albumin, offer valuable information on the pharmacokinetic behaviors of these compounds. Understanding how these molecules interact with proteins in the bloodstream can inform their distribution, metabolism, and excretion, critical factors in drug development (Karthikeyan et al., 2017).
特性
IUPAC Name |
methyl 4-[[2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-12-3-5-13(6-4-12)17-21-19(27-22-17)26-11-16(23)20-15-9-7-14(8-10-15)18(24)25-2/h3-10H,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHSJLWDXGMSFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1-(7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-3-carboxylate](/img/structure/B2487127.png)
![Rac-methyl (3AR,6AS)-octahydrocyclopenta[B]pyrrole-3A-carboxylate](/img/structure/B2487132.png)
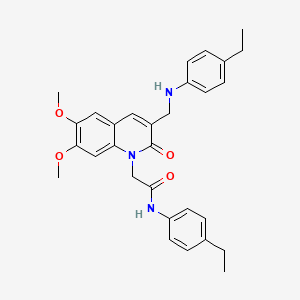
![N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B2487136.png)
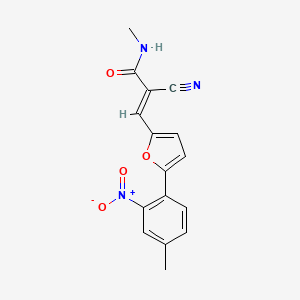
![3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2487138.png)
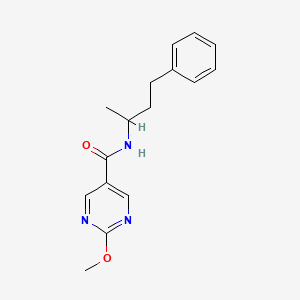
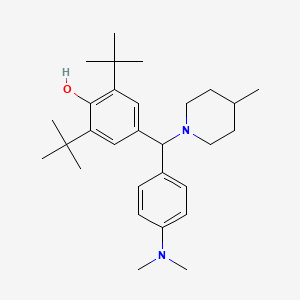
![2-(4-fluorobenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2487141.png)
![2-[1,3-dimethyl-7-(4-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide](/img/structure/B2487144.png)
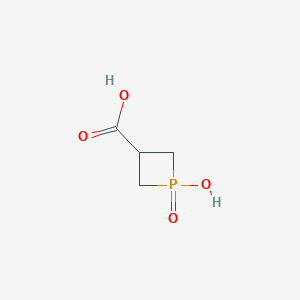
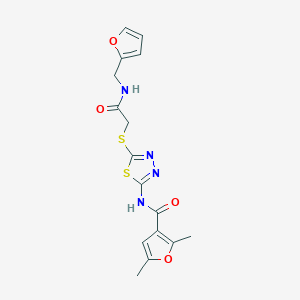
![(E)-N-[2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2487148.png)
